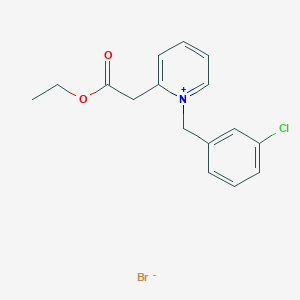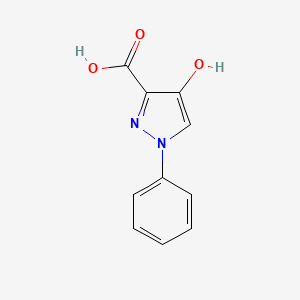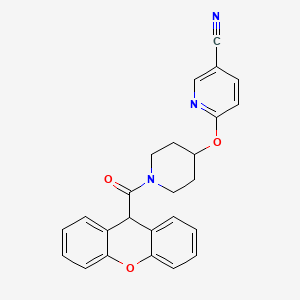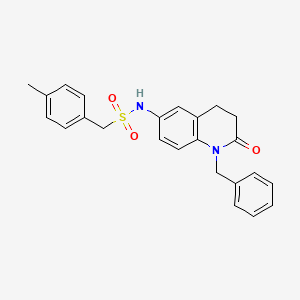![molecular formula C17H17N5O4 B2850701 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876672-45-6](/img/structure/B2850701.png)
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Caffeine, is a widely consumed psychoactive substance that acts as a central nervous system stimulant. It is found naturally in coffee, tea, and cocoa, and is added to many soft drinks, energy drinks, and medications. Caffeine is the most commonly used drug in the world, with over 90% of adults consuming it daily.
Mechanism of Action
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione acts as a competitive antagonist of adenosine receptors in the brain. Adenosine is a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical and physiological effects:
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, and stimulates the release of adrenaline. It also increases metabolism, leading to increased energy expenditure and fat oxidation. 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to improve cognitive performance, including attention, reaction time, and memory.
Advantages and Limitations for Lab Experiments
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to administer. It has a well-established safety profile and is generally well-tolerated by humans. However, caffeine has limitations in that its effects can vary widely between individuals, and it can have different effects depending on the dose and timing of administration.
Future Directions
There are several areas of future research on caffeine that could be explored. One area is the potential use of caffeine as a cognitive enhancer in the treatment of cognitive disorders such as Alzheimer's disease. Another area is the investigation of the effects of caffeine on sleep, as it has been shown to disrupt sleep in some individuals. Additionally, the use of caffeine as a performance enhancer in sports and exercise is an area of ongoing research. Finally, the potential long-term effects of caffeine on health and well-being, including its effects on cardiovascular health, should be further explored.
Synthesis Methods
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized in the laboratory through several methods, including extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method of synthesis is through the extraction of caffeine from coffee beans or tea leaves. The extracted caffeine is then purified and crystallized to obtain pure caffeine.
Scientific Research Applications
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its effects on the human body. It has been shown to improve cognitive function, increase alertness, and enhance physical performance. It is also used in the treatment of certain medical conditions, such as headaches, asthma, and Parkinson's disease.
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-9-8-21-13-14(20(2)17(24)19-15(13)23)18-16(21)22(9)11-7-10(25-3)5-6-12(11)26-4/h5-8H,1-4H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHBGKIOVIBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one](/img/structure/B2850625.png)

![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2850627.png)





![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2850640.png)
